16:0 Cyanur PE
Description
This compound is a sodium salt featuring a hybrid structure: a dichlorinated 1,3,5-triazine ring linked to a glycerophospholipid backbone with two hexadecanoyl (C16:0) chains. The phospholipid component, [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate, suggests amphiphilic properties, positioning the compound for applications in surfactant systems or lipid-based drug delivery . Its structural duality distinguishes it from conventional triazine derivatives, which are typically agrochemicals (e.g., sulfonylurea herbicides) or small-molecule drugs .
Properties
Molecular Formula |
C40H72Cl2N4NaO8P |
|---|---|
Molecular Weight |
861.9 g/mol |
IUPAC Name |
sodium;2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate |
InChI |
InChI=1S/C40H73Cl2N4O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(47)51-33-35(34-53-55(49,50)52-32-31-43-40-45-38(41)44-39(42)46-40)54-37(48)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h35H,3-34H2,1-2H3,(H,49,50)(H,43,44,45,46);/q;+1/p-1/t35-;/m1./s1 |
InChI Key |
MGWDOURYRCAYNI-RUQJKXHKSA-M |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC1=NC(=NC(=N1)Cl)Cl)OC(=O)CCCCCCCCCCCCCCC.[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC1=NC(=NC(=N1)Cl)Cl)OC(=O)CCCCCCCCCCCCCCC.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate typically involves multiple steps. The initial step often includes the reaction of cyanuric chloride with sulfanilic acid to form an intermediate compound. This intermediate is then reacted with a phosphate ester and a long-chain fatty acid derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in specialized reactors. The process requires precise control of temperature, pH, and reaction time to ensure high yield and purity. The use of catalysts and solvents such as dioxane and water mixtures is common in these processes .
Chemical Reactions Analysis
Types of Reactions
Sodium;2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the triazine ring can be substituted with other nucleophiles.
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents such as sodium carbonate and morpholine are used under elevated temperatures (70-80°C) in a dioxane/water solvent mixture.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation/Reduction: Specific oxidizing or reducing agents depending on the desired reaction.
Major Products
The major products formed from these reactions include various substituted triazine derivatives, hydrolyzed phosphate esters, and oxidized or reduced forms of the compound .
Scientific Research Applications
Sodium;2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential antimicrobial properties and its interactions with biological membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the manufacture of textiles and as an anti-bacterial agent in various products
Mechanism of Action
The mechanism of action of sodium;2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate involves its interaction with cellular membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and function. Additionally, the triazine ring can interact with nucleophilic sites on proteins, leading to potential antimicrobial effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights key similarities and differences with analogous compounds:
Key Observations :
- Triazine Derivatives: Unlike sulfonylurea herbicides (e.g., metsulfuron-methyl), the target compound’s triazine is modified with an aminoethyl-phosphate group, shifting its application from enzyme inhibition to surfactant/delivery roles. Chlorine substituents enhance electrophilicity, enabling nucleophilic substitution reactions absent in non-halogenated triazines .
- Surfactant Comparison : Compared to BAC-C12 (a cationic surfactant with CMC ~8 mM), the target compound’s anionic phosphate head and bulky lipid tails may lower CMC, enhancing micelle stability in aqueous environments .
- Phospholipid Analogues: The 16:0 Ptd Ethylene Glycol () shares the dihexadecanoyl-glycerophosphate backbone but lacks the reactive triazine head.
Drug Delivery Potential
The compound’s phospholipid structure facilitates integration into lipid bilayers, while the triazine head allows covalent modification. Studies on similar phospholipids () demonstrate utility in liposomal formulations, suggesting the target compound could enable pH- or enzyme-triggered drug release via triazine reactivity .
Surfactant Performance
Comparative CMC studies () indicate that hydrophobic tail length and head group charge critically influence micelle formation. The target compound’s anionic phosphate and long alkyl chains may outperform cationic surfactants in non-polar solvent systems .
Computational Similarity Assessment
Ligand-based virtual screening () using Tanimoto/Dice coefficients could identify structurally similar compounds. For example, Morgan fingerprints might reveal overlap with triazine-based agrochemicals, though biological activity would diverge due to the phospholipid component .
Biological Activity
Sodium;2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and relevant case studies.
Chemical Structure and Properties
The chemical structure of sodium;2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate can be represented as follows:
- Molecular Formula : C25H42Cl2N4NaO5P
- Molecular Weight : 552.56 g/mol
This compound includes a triazine ring, which is known for its reactivity and ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with cellular signaling pathways. Key mechanisms include:
- Inhibition of Protein Kinases : The compound may inhibit specific protein kinases involved in cell proliferation and survival.
- Modulation of Gene Expression : It can influence the expression of genes related to inflammation and apoptosis.
- Membrane Interaction : Due to its phospholipid-like structure, it may affect membrane integrity and fluidity.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Cytotoxicity | Exhibits cytotoxic effects in various cancer cell lines at micromolar concentrations. |
| Anti-inflammatory | Reduces pro-inflammatory cytokine levels in vitro. |
| Antimicrobial | Demonstrates activity against specific bacterial strains. |
| Enzyme Inhibition | Inhibits enzymes such as acetylcholinesterase (AChE) and protein kinases. |
Case Study 1: Cytotoxic Effects on Cancer Cells
A study conducted on human breast cancer cell lines (MCF-7) demonstrated that sodium;2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate significantly reduced cell viability in a dose-dependent manner. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment.
Case Study 2: Anti-inflammatory Properties
In an experimental model using lipopolysaccharide (LPS)-stimulated macrophages, the compound reduced the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 by over 50%. This suggests potential therapeutic applications in inflammatory diseases.
Case Study 3: Antimicrobial Activity
The compound exhibited notable antimicrobial properties against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) recorded at 32 µg/mL and 64 µg/mL respectively.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
